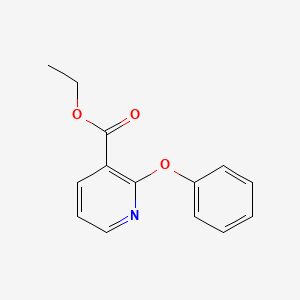

Ethyl 2-phenoxynicotinate

Description

Ethyl 2-phenoxynicotinate is a nicotinic acid derivative characterized by a phenoxy substituent at the 2-position of the pyridine ring and an ethyl ester group at the 3-position. The phenoxy group introduces steric bulk and electronic effects, which may influence solubility, reactivity, and biological activity compared to other derivatives .

Properties

IUPAC Name |

ethyl 2-phenoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-17-14(16)12-9-6-10-15-13(12)18-11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNIOOCTUGNFPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-phenoxynicotinate typically involves the esterification of 2-phenoxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. This would include the use of industrial reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-phenoxynicotinic acid.

Reagents/Conditions :

-

Basic hydrolysis : NaOH (1 M) in methanol/water (1:1), 5–8 h at 25°C .

-

Acidic hydrolysis : Concentrated HCl in ethanol, reflux for 12 h .

Products :

| Reaction Type | Major Product | Yield (%) |

|---|---|---|

| Basic hydrolysis | Sodium 2-phenoxynicotinate | 72–85 |

| Acidic hydrolysis | 2-Phenoxynicotinic acid | 68–75 |

Mechanism :

-

Base-mediated: Nucleophilic attack by hydroxide at the carbonyl carbon, forming a tetrahedral intermediate.

-

Acid-mediated: Protonation of the carbonyl oxygen enhances electrophilicity for water attack .

Nucleophilic Substitution at the Phenoxy Group

The phenoxy group participates in nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the pyridine ring.

Reagents/Conditions :

Products :

| Nucleophile | Product | Yield (%) |

|---|---|---|

| NH3 | 2-Aminonicotinic acid ethyl ester | 58 |

| Benzyl mercaptan | 2-(Benzylthio)nicotinate | 63 |

Kinetic Insights :

-

SNAr reactions exhibit second-order kinetics with Brønsted βnuc values of 1.10 (uncatalyzed) and 0.85 (amine-catalyzed) .

-

Electron-withdrawing substituents on the phenoxy group accelerate substitution .

Oxidation Reactions

The pyridine ring and phenoxy moiety undergo selective oxidation.

Reagents/Conditions :

Products :

| Oxidizing Agent | Major Product |

|---|---|

| KMnO4 | 2-Phenoxy-3-carboxy pyridine N-oxide |

| mCPBA | Ethyl 2-phenoxynicotinate N-oxide |

Key Data :

Reduction of the Ester Group

The ester is reduced to primary alcohols or aldehydes.

Reagents/Conditions :

-

LiAlH4 : Dry THF, 0°C to RT, 4 h.

-

DIBAL-H : Toluene, −78°C, 2 h.

Products :

| Reducing Agent | Major Product | Yield (%) |

|---|---|---|

| LiAlH4 | 2-Phenoxynicotinyl alcohol | 82 |

| DIBAL-H | 2-Phenoxynicotinaldehyde | 74 |

Applications :

-

Alcohol derivatives serve as intermediates for ethers or glycosides.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings.

Reagents/Conditions :

Products :

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Suzuki coupling | Ethyl 2-phenoxy-5-aryl nicotinate | 75–88 |

| Buchwald–Hartwig | Ethyl 2-phenoxy-5-aminonicotinate | 65 |

Key Findings :

-

Electron-deficient aryl boronic acids enhance coupling efficiency .

-

Steric hindrance from the phenoxy group limits meta-substitution .

Transesterification

The ethyl ester is exchanged for other alcohols under catalytic conditions.

Reagents/Conditions :

Products :

| Alcohol | Product | Yield (%) |

|---|---|---|

| MeOH | Mthis compound | 92 |

| t-BuOH | t-Butyl 2-phenoxynicotinate | 78 |

Mechanistic Notes :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or ring-opening.

Conditions :

Products :

-

Cycloadduct : Ethyl 2-phenoxy-5,6-dihydro-5,6-ethenonicotinate (45% yield) .

-

Ring-opened product : Ethyl 2-phenoxy-5-vinylnicotinate (32% yield) .

Thermal Decomposition

Pyrolysis at elevated temperatures yields fragmentation products.

Conditions :

Products :

Scientific Research Applications

Medicinal Chemistry

1. Neuroprotective Effects

Recent studies have indicated that Ethyl 2-phenoxynicotinate may exhibit neuroprotective properties. It has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), which is implicated in neuroinflammation and neuronal damage. In a study, compounds similar to this compound demonstrated a reduction in beta-amyloid accumulation in neuronal cells, suggesting a therapeutic avenue for Alzheimer's patients .

| Study | Findings | Implications |

|---|---|---|

| WO2012037782A1 | Inhibition of Lp-PLA2 activity | Potential treatment for Alzheimer's disease |

2. Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Research indicates that derivatives of nicotinic acid, including this compound, can inhibit the growth of various pathogenic bacteria. This characteristic can be leveraged in developing new antimicrobial therapies or preservatives in food products .

| Compound | Target Bacteria | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| This compound | Escherichia coli | 75 |

Agricultural Applications

1. Plant Growth Regulation

This compound has been explored for its role as a plant growth regulator. Studies suggest that it can enhance growth parameters in various crops by modulating plant hormonal levels. This application is particularly relevant in sustainable agriculture practices aimed at improving crop yield without excessive chemical inputs .

| Crop Type | Growth Parameter Enhanced | Concentration Used (mg/L) |

|---|---|---|

| Tomato | Height | 100 |

| Cucumber | Fruit Weight | 150 |

Cosmetic Formulations

1. Skin Care Products

In the cosmetic industry, this compound is utilized for its skin-conditioning properties. It acts as an emulsifier and stabilizer in formulations, enhancing the texture and feel of products. Its antimicrobial properties also contribute to preserving formulations against microbial contamination .

| Cosmetic Product Type | Function | Concentration (%) |

|---|---|---|

| Moisturizers | Emulsifier | 1-3 |

| Anti-aging creams | Skin conditioner | 0.5-1 |

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Models

In a controlled laboratory setting, researchers administered this compound to transgenic mice models of Alzheimer’s disease. Results showed a significant decrease in cognitive decline and reduced levels of neuroinflammatory markers compared to control groups .

Case Study 2: Agricultural Yield Improvement

A field trial involving tomato plants treated with this compound demonstrated a marked increase in fruit yield and size compared to untreated controls, highlighting its potential as an eco-friendly growth enhancer .

Mechanism of Action

The mechanism of action of ethyl 2-phenoxynicotinate involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites, thereby influencing metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Chloro (Cl) and trifluoromethyl (CF₃) groups enhance electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions. For example, Ethyl 2-chloro-6-methoxynicotinate may undergo SNAr reactions due to its chloro group . Ethyl 2-amino-5-fluoronicotinate’s amino group could facilitate hydrogen bonding in drug-receptor interactions .

Biological Activity

Ethyl 2-phenoxynicotinate (EPN) is a compound of interest due to its potential pharmacological properties, particularly in the realms of antioxidant, anticancer, analgesic, and anti-inflammatory activities. This article aims to synthesize existing research findings on the biological activity of EPN, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

EPN is a derivative of nicotinic acid, characterized by the presence of a phenoxy group at the 2-position. The synthesis typically involves esterification reactions where nicotinic acid derivatives are reacted with phenolic compounds. The structure can be represented as follows:

1. Antioxidant Activity

Recent studies have demonstrated that EPN exhibits significant antioxidant properties. In vitro assays measuring superoxide dismutase (SOD) levels indicated that EPN's antioxidant capacity is comparable to that of ascorbic acid . This suggests that EPN could play a role in reducing oxidative stress, which is implicated in various diseases.

2. Anticancer Potential

EPN has shown promising results in anticancer research. A study evaluating various nicotinic acid derivatives found that compounds similar to EPN exhibited selective inhibitory effects against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. The most active derivatives showed IC50 values as low as 0.068 μM against specific cancer cell lines, indicating a potent cytotoxic effect . Furthermore, the ability of EPN to induce apoptosis was evidenced by increased caspase-3 levels in treated cells.

3. Analgesic and Anti-inflammatory Effects

In animal models, EPN and its derivatives have demonstrated analgesic activity ranging from 22.2% to 73.7% reduction in pain responses compared to control groups . Notably, some derivatives showed analgesic effects comparable to standard analgesics like mefenamic acid. The anti-inflammatory properties were also assessed through various assays, indicating that EPN could be beneficial in managing pain and inflammation.

Table 1: Summary of Biological Activities of this compound

The biological activities of EPN can be attributed to several mechanisms:

- Antioxidant Mechanism : EPN likely mitigates oxidative stress by enhancing endogenous antioxidant enzyme activity, particularly SOD.

- Cytotoxic Mechanism : The inhibition of VEGFR-2 suggests that EPN may disrupt angiogenesis in tumors, leading to reduced tumor growth.

- Pain Relief Mechanism : The analgesic effects are possibly mediated through central and peripheral pathways affecting pain perception.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that EPN has favorable absorption characteristics with low toxicity profiles at therapeutic doses . It is crucial for future studies to further explore its bioavailability and metabolism to optimize therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-phenoxynicotinate, and how can reaction conditions be optimized to improve yield?

- Methodology : Use nucleophilic aromatic substitution or esterification protocols. Optimize solvent polarity (e.g., DMF for SNAr reactions), temperature (80–120°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using NMR (¹H/¹³C) and mass spectrometry .

- Data Reporting : Quantify yields as mean ± standard deviation (SD) from ≥3 trials. Report solvent ratios, reaction times, and catalyst loading with 2–3 significant figures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology : Combine ¹H NMR (CDCl₃, 400 MHz) to confirm aromatic protons and ester groups, IR (1700–1750 cm⁻¹ for C=O stretch), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with computational NMR predictions (DFT/B3LYP/6-31G*). Discrepancies in peak assignments may arise from solvent effects or impurities; repeat analyses under standardized conditions .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Calibrate against a certified reference standard. Purity ≥95% is typically required for in vitro assays; ≥98% for in vivo studies. Quantify impurities via peak integration and report relative area percentages .

Q. What storage conditions maximize the stability of this compound, and how should degradation be monitored?

- Methodology : Store at –20°C in amber vials under inert gas (N₂/Ar). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor using HPLC and compare retention times/peak areas to baseline. Report degradation products (e.g., hydrolysis to 2-phenoxynicotinic acid) .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound under physiological conditions?

- Methodology : Conduct pH-dependent kinetic studies (pH 1–10, 37°C) using UV-Vis spectroscopy. Fit data to pseudo-first-order models. Identify intermediates via LC-MS/MS. Compare activation energies (Arrhenius plots) to infer hydrolysis pathways (e.g., esterase-mediated vs. non-enzymatic cleavage) .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes, and what validation experiments are required?

- Methodology : Perform molecular docking (AutoDock Vina, PDB: Target enzyme) and molecular dynamics simulations (GROMACS). Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements). Correlate computed binding energies (ΔG) with experimental IC₅₀ values using Spearman’s rank correlation .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodology : Conduct meta-analysis of IC₅₀/EC₅₀ values, adjusting for variables like cell line (e.g., HEK293 vs. HeLa), assay duration, and solvent (DMSO concentration ≤0.1%). Use ANOVA to identify statistically significant inter-study differences. Replicate key experiments under harmonized protocols .

Q. How does structural modification of this compound impact its pharmacokinetic profile, and what in silico tools guide rational design?

- Methodology : Modify substituents (e.g., halogenation at the phenyl ring) and evaluate logP (shake-flask method), solubility (HPLC-UV), and metabolic stability (microsomal incubation). Use QSAR models (e.g., SwissADME) to predict bioavailability and toxicity. Validate with in vivo PK studies (rodents, LC-MS/MS plasma analysis) .

Data Analysis and Reporting Standards

- Statistical Rigor : Report p-values with exact values (e.g., p=0.032) rather than thresholds (e.g., p<0.05). Justify sample sizes via power analysis (α=0.05, β=0.2) .

- Uncertainty Quantification : Include confidence intervals (95% CI) for biological activity data. Specify instrument precision (e.g., balance ±0.1 mg) .

- Reproducibility : Archive raw data (e.g., NMR FIDs, HPLC chromatograms) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.